1,3-Dimethyl-2-phenylindole
Overview
Description
1,3-Dimethyl-2-phenylindole is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities The structure of this compound consists of an indole core with two methyl groups at positions 1 and 3, and a phenyl group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-2-phenylindole can be synthesized through several methods. One common approach involves the Fischer indole synthesis, which is a well-established method for constructing indole derivatives. In this method, phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring system. For this compound, the starting materials would be phenylhydrazine and a suitable ketone or aldehyde precursor .
Another method involves the use of Grignard reagents. The Bartoli reaction, for example, provides a convenient route for synthesizing indoles with minimal substitution at the 2- and 3-positions. This method involves the reaction of a Grignard reagent with an ortho-substituted nitroarene, followed by cyclization to form the indole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the industrial process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-phenylindole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield reduced derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine, chlorine, and sulfonyl chlorides are used under acidic or basic conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Major Products Formed
Electrophilic Substitution: Halogenated or sulfonylated indole derivatives.
Oxidation: Oxidized indole derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced indole derivatives with hydrogenated or deoxygenated functional groups.
Scientific Research Applications
1,3-Dimethyl-2-phenylindole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives and heterocyclic compounds.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2-phenylindole involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, enzymes, and proteins, leading to diverse biological effects. For example, it may bind to DNA or RNA, inhibiting their function, or interact with enzymes involved in metabolic pathways, altering their activity .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethylindole: Similar structure but with methyl groups at positions 1 and 2.
2-Phenylindole: Lacks the methyl groups at positions 1 and 3.
3-Methylindole: Contains a single methyl group at position 3.
Uniqueness
1,3-Dimethyl-2-phenylindole is unique due to the specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. The presence of both methyl groups and the phenyl group can enhance its stability and interaction with biological targets compared to other indole derivatives .
Properties
IUPAC Name |
1,3-dimethyl-2-phenylindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N/c1-12-14-10-6-7-11-15(14)17(2)16(12)13-8-4-3-5-9-13/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CINHHVCRUDHEHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360990 | |
Record name | 1,3-dimethyl-2-phenylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3558-28-9 | |
Record name | 1,3-Dimethyl-2-phenyl-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3558-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-dimethyl-2-phenylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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